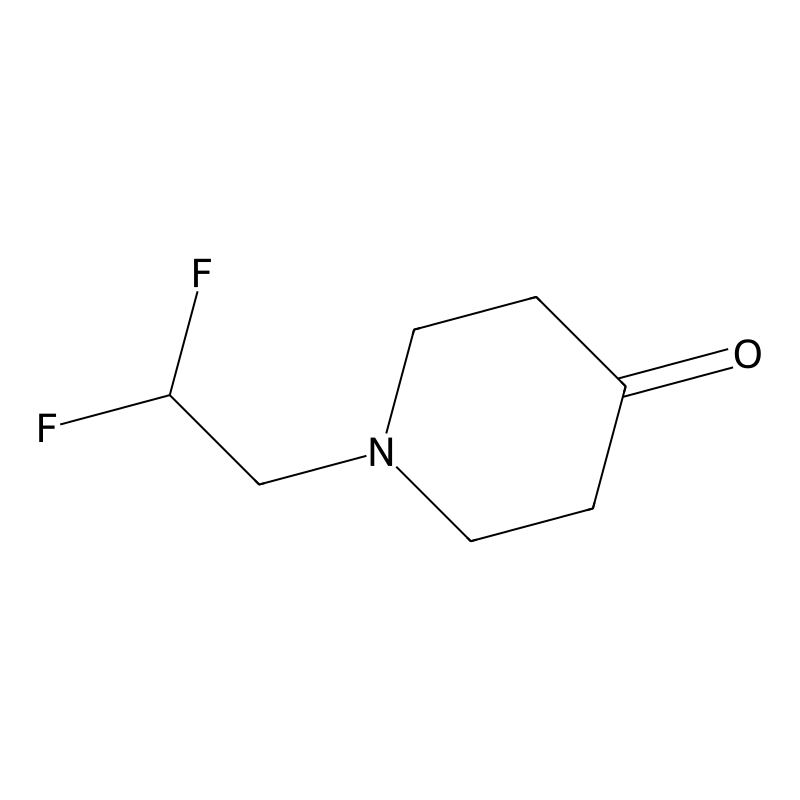1-(2,2-Difluoroethyl)piperidin-4-one
Catalog No.
S999179
CAS No.
1178833-49-2
M.F
C7H11F2NO
M. Wt
163.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1178833-49-2
Product Name
1-(2,2-Difluoroethyl)piperidin-4-one
IUPAC Name
1-(2,2-difluoroethyl)piperidin-4-one
Molecular Formula
C7H11F2NO
Molecular Weight
163.16 g/mol
InChI
InChI=1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2
InChI Key
DYLIPBUMUVWHAZ-UHFFFAOYSA-N
SMILES
C1CN(CCC1=O)CC(F)F
Canonical SMILES
C1CN(CCC1=O)CC(F)F
1-(2,2-Difluoroethyl)piperidin-4-one is a cyclic organic compound with the molecular formula C7H11F2NO. It is also known as 1-(2,2-Difluoroethyl)-4-piperidinone or DFEP. This organic compound has various applications in the fields of organic chemistry, medicinal chemistry, pharmaceuticals, and material science. It was discovered and synthesized in 2013 by the researchers at Northeastern University, Boston, USA.
DFEP is a colorless to pale yellow crystalline solid with a melting point of 66-68°C. It is slightly soluble in water but highly soluble in organic solvents like chloroform, acetone, and methanol. Its boiling point is 155-157°C. It has a molecular weight of 161.17 g/mol. DFEP has two fluorine atoms attached to the carbon atom of the piperidine ring, which makes it a highly electronegative compound.
DFEP can be synthesized by the reaction of piperidin-4-one with 2,2-difluoroethylamine in the presence of cesium carbonate as a base and N,N'-dimethylformamide (DMF) as a solvent. The reaction takes place at room temperature and yields DFEP as a major product. DFEP can be characterized by various analytical methods like FT-IR, NMR, Mass spectroscopy, elemental analysis, and X-ray crystallography.
DFEP can be detected and quantified by various analytical methods like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis (CE). These methods are used to determine the purity, quality, and concentration of DFEP in various samples.
DFEP has various biological activities and has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects. It is also a potent acetylcholinesterase (AChE) inhibitor and has potential therapeutic applications in the treatment of Alzheimer's disease. DFEP has also been found to induce the differentiation of mesenchymal stem cells (MSCs) into adipocytes, which can have implications in regenerative medicine.
DFEP has been found to be non-toxic in various in vitro and in vivo experiments. It has low acute toxicity and does not cause any adverse effects on the liver, kidney, or other vital organs. However, more studies are needed to determine the long-term effects of DFEP on human health.
DFEP has various applications in scientific experiments like drug discovery, material science, and agriculture. It is used as a building block for the synthesis of various biologically active compounds like anticonvulsants, anti-cancer agents, and anti-inflammatory drugs. DFEP is also used as a starting material for the synthesis of polymers, resins, and monomers, which can have applications in material science. It is also used as a plant growth regulator and has potential applications in agriculture.
DFEP is a relatively new compound, and research on its properties and applications is ongoing. Various studies have reported its biological activities, synthetic methods, and applications. However, more studies are needed to explore its potential in various fields.
DFEP has potential implications in various fields like drug discovery, material science, regenerative medicine, and agriculture. It can be used as a starting material for the synthesis of various biologically active compounds and materials. Its ability to induce the differentiation of MSCs into adipocytes can have implications in regenerative medicine. Its plant growth regulator activity can be utilized in agriculture to improve crop yields.
Although DFEP has various applications, there are some limitations and future directions that need to be addressed. DFEP's low solubility in water and high solubility in organic solvents can limits its applications in biological studies. More studies are needed to determine the long-term effects of DFEP on human health, as well as its impact on the environment. Future directions include exploring its applications in drug delivery, biodegradation, and nanotechnology.
In conclusion, 1-(2,2-Difluoroethyl)piperidin-4-one is a unique compound with a range of properties and applications. Its various biological activities and synthetic routes make it an important compound for drug discovery and material science. Its potential implications in regenerative medicine and agriculture offer exciting opportunities for future research. However, more studies are needed to fully understand its properties and potential applications.
In conclusion, 1-(2,2-Difluoroethyl)piperidin-4-one is a unique compound with a range of properties and applications. Its various biological activities and synthetic routes make it an important compound for drug discovery and material science. Its potential implications in regenerative medicine and agriculture offer exciting opportunities for future research. However, more studies are needed to fully understand its properties and potential applications.
XLogP3
0.6
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








